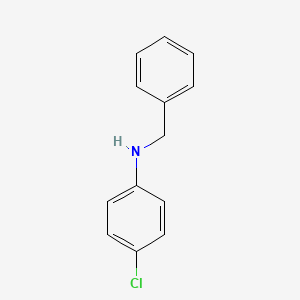

N-Benzyl-4-chloroaniline

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Benzyl-4-chloroaniline involves several key steps that highlight its chemical reactivity and versatility. Notably, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been explored, leading to the formation of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide through a series of reactions involving electron transfer and nucleophilic attack (Mohamadighader et al., 2020). Additionally, the compound has been synthesized through the reaction of 4-chloroaniline and 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, showcasing its potential for creating structurally diverse molecules (Chi et al., 2009).

Molecular Structure Analysis

The molecular structure of N-Benzyl-4-chloroaniline and its derivatives has been the subject of various studies. For example, electronic structures and molecular conformations have been investigated through electronic absorption spectroscopy and CNDO/S CI calculations, revealing that derivatives such as those with nitro groups take considerably twisted conformations due to their electronic properties (Akaba et al., 1980).

Chemical Reactions and Properties

N-Benzyl-4-chloroaniline undergoes various chemical reactions, reflecting its chemical properties. Photooxidation studies have shown the formation of nitroso- and nitro-products under irradiation, indicating its reactivity towards oxidative stress (Miller & Crosby, 1983). Additionally, its interaction with prostaglandin synthase demonstrates its potential for N-oxidation, leading to the formation of N-(4-chlorophenyl)-hydroxylamine and 1-chloro-4-nitrosobenzene, a process that involves radical intermediates and highlights its redox cycling capabilities (Golly & Hlavica, 1985).

Physical Properties Analysis

The physical properties of N-Benzyl-4-chloroaniline derivatives, such as solubility, melting point, and thermal stability, are critical for their application in various chemical processes. For instance, the solubility and thermal properties of 4-chloro-4'dimethylamino-benzylidene aniline (CDMABA) have been thoroughly investigated, providing valuable information for its use as a nonlinear optical material (Leela et al., 2009).

Aplicaciones Científicas De Investigación

Metabolism and Biochemical Pathways

- Formation of Metabonates : N-Benzyl-4-chloroaniline is involved in the formation of metabonates such as N-benzylidene-4-chloroaniline during metabolism in hepatic microsomal preparations. This suggests a pathway for amide formation from N-benzylanilines with diarylimines as intermediates (Low M. Ulgen & Gorrod, 1994).

Photochemical and Electrochemical Studies

- Photooxidation to Nitroso- and Nitro-Products : The irradiation of compounds like 4-chloroaniline, which is structurally related to N-Benzyl-4-chloroaniline, leads to the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene, indicating a pathway of photooxidation (Miller & Crosby, 1983).

- Reactivity of Photolyzed Aniline Derivatives : Photolysis of 4-chloroaniline derivatives can lead to the formation of aminophenyl cations, a process that involves complex photochemical reactions (Guizzardi et al., 2001).

- Electrochemical Synthesis : The electrochemical oxidation of 4-chloroaniline, closely related to N-Benzyl-4-chloroaniline, can lead to the synthesis of compounds like 4-chloro-2-(phenylsulfonyl)aniline (Mohamadighader et al., 2020).

Analytical Method Development

- LC-MS Analysis : N-Benzyl-4-chloroaniline analogs are important in developing sensitive and specific LC-MS methods for the determination of various chloroaniline compounds in different matrices (Devanna et al., 2021).

Environmental and Material Sciences

- Cross-linkage Studies : Studies on the ability of chloroaniline derivatives to react with phenolic humus constituents in the presence of fungal phenol oxidase, forming hybrid compounds (Bollag et al., 1983).

- Multifunctional Organic Materials : N-Benzyl-4-chloroaniline derivatives have been explored for their potential in creating multifunctional organic materials with significant properties like second harmonic generation and ferroelectric behavior (Kumari et al., 2019).

Chemical Synthesis

- Synthesis of Novel Compounds : N-Benzyl-4-chloroaniline is used in the synthesis of various novel compounds, such as chalcone derivatives with potential antimicrobial activity (Patel et al., 2012).

Safety and Hazards

N-Benzyl-4-chloroaniline is classified as a combustible liquid. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and serious eye damage. It is toxic if inhaled and may cause respiratory irritation. It may cause genetic defects and cancer. It may cause damage to organs through prolonged or repeated exposure .

Propiedades

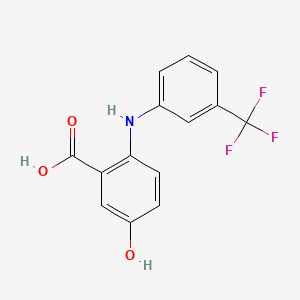

IUPAC Name |

N-benzyl-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEIYVXPSXIGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951986 | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-chloroaniline | |

CAS RN |

2948-37-0 | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique metabolic byproduct has been observed during the breakdown of N-Benzyl-4-chloroaniline in liver cells?

A1: Research has identified N-Benzylidene-4-chloroaniline, a diarylimine, as a metabolic byproduct generated during the breakdown of N-Benzyl-4-chloroaniline by liver enzymes []. This finding suggests a potential metabolic pathway where N-Benzyl-4-chloroaniline could be broken down into benzaldehyde and 4-chloroaniline, which then react to form the observed diarylimine.

Q2: How does the reaction of N-Benzyl-4-chloroaniline derivatives with sulfuric acid contribute to the synthesis of pharmacologically relevant compounds?

A2: Reacting 2-allyl-N-benzyl-4-chloroaniline with sulfuric acid initiates a reaction cascade, leading to the formation of two key compound groups: halogeno-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and halogeno-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines []. These structures form the core of various bioactive molecules, highlighting the significance of this synthetic pathway in pharmaceutical research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)

![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)